molecular formula C30H23N B8223999 4-phenyl-N-[4-(4-phenylphenyl)phenyl]aniline

4-phenyl-N-[4-(4-phenylphenyl)phenyl]aniline

Cat. No.: B8223999
M. Wt: 397.5 g/mol
InChI Key: MAOFYQZGOHNLTP-UHFFFAOYSA-N
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Description

Chemical Structure and Synonyms: 4-phenyl-N-[4-(4-phenylphenyl)phenyl]aniline (IUPAC name) is a benzidine derivative with a branched aromatic structure. Key synonyms include:

  • N,N′-Di(4-biphenylyl)-N,N′-diphenylbenzidine
  • N,4-diphenyl-N-[4-[4-(N-(4-phenylphenyl)anilino)phenyl]phenyl]aniline Its molecular formula is C₄₈H₃₆N₂, featuring a central benzidine core substituted with biphenyl and phenyl groups.

The compound is primarily used in organic electronics due to its extended π-conjugation, which enhances charge transport properties.

Properties

IUPAC Name

4-phenyl-N-[4-(4-phenylphenyl)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23N/c1-3-7-23(8-4-1)25-11-13-26(14-12-25)28-17-21-30(22-18-28)31-29-19-15-27(16-20-29)24-9-5-2-6-10-24/h1-22,31H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOFYQZGOHNLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-Biphenyl]-4-yl)-[1,1’:4’,1’'-terphenyl]-4-amine typically involves the coupling of biphenyl and terphenyl derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to form carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are used to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-Biphenyl]-4-yl)-[1,1’:4’,1’'-terphenyl]-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert nitro groups to amines or reduce other functional groups.

    Substitution: Electrophilic aromatic substitution can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield biphenyl-4-carboxylic acid, while reduction can produce biphenyl-4-amine derivatives.

Scientific Research Applications

N-([1,1’-Biphenyl]-4-yl)-[1,1’:4’,1’'-terphenyl]-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which N-([1,1’-Biphenyl]-4-yl)-[1,1’:4’,1’'-terphenyl]-4-amine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences:

Compound Name Structural Features Key Properties/Applications Reference
4-phenyl-N-[4-(4-phenylphenyl)phenyl]aniline Central benzidine core with biphenyl groups High hole mobility; OLED/OPV applications
4-(2,2-Diphenylethenyl)-N,N-bis[(4-methyl)phenyl]aniline Diphenylethenyl and methyl substituents HOMO: -5.2 eV; LUMO: -2.8 eV; Xerographic performance (V₀ = 550 V)
4-Nitrodiphenylamine Nitro group (electron-withdrawing) Reduced electron density; dye intermediates
N,N-Dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline Nitro and dimethylamino groups Nonlinear optical properties; sensor materials
2-tert-butyl-4,6-dinitro-N-[4-(trifluoromethyl)phenyl]aniline Bulky tert-butyl and CF₃ groups Enhanced thermal stability (Tₚ > 200°C)

Optoelectronic Performance

  • The target compound’s extended biphenyl groups facilitate π-π stacking , improving charge mobility in organic photoconductive devices .
  • In contrast, the diphenylethenyl derivative in exhibits superior xerographic performance (V₀ = 550 V) due to balanced HOMO/LUMO levels (-5.2 eV/-2.8 eV).
  • Fluorinated analogs (e.g., ) show enhanced electron deficiency, making them suitable for n-type semiconductors.

Solubility and Host-Guest Interactions

  • Phosphine-based analogs (e.g., diphenyl(4-phenylphenyl)phosphine) exhibit moderate association constants (Kf ~10²) in supercritical CO₂, suggesting weaker host-guest interactions compared to aqueous systems .

Thermal and Chemical Stability

  • Nitro-substituted derivatives (e.g., ) show reduced thermal stability due to electron-withdrawing effects, whereas tert-butyl/CF₃ groups in improve decomposition resistance.

Key Research Findings

  • High-Yield Synthesis : The Wittig-Horner reaction (97.94% yield) in highlights scalable production methods for optoelectronic materials.
  • Device Performance : The target compound’s branched structure outperforms linear analogs in hole-transport layers due to reduced crystallinity .
  • Electronic Tuning : Electron-donating (e.g., methyl) or withdrawing (e.g., nitro) groups allow precise modulation of HOMO/LUMO levels for targeted applications .

Biological Activity

4-phenyl-N-[4-(4-phenylphenyl)phenyl]aniline, also known as N-phenyl-4-(4-phenylphenyl)aniline, is a compound belonging to the class of terphenyl derivatives. This compound has garnered attention due to its potential biological activities, including cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory effects. The unique structural features of this compound contribute to its diverse applications in medicinal chemistry and material science.

  • Molecular Formula : C24H20N2
  • Molecular Weight : 336.429 g/mol
  • CAS Number : 53693-67-7

The biological activity of 4-phenyl-N-[4-(4-phenylphenyl)phenyl]aniline is primarily attributed to its interaction with various molecular targets through aromatic stacking interactions due to its planar structure. The compound can undergo several biochemical reactions such as hydrolysis, hydroxylation, and dealkylation, which influence its pharmacokinetics and biological efficacy .

Cytotoxic Effects

Research indicates that terphenyl compounds exhibit significant cytotoxicity against various cancer cell lines. The cytotoxic mechanism is thought to involve the induction of apoptosis and disruption of cellular signaling pathways. In vitro studies have shown that 4-phenyl-N-[4-(4-phenylphenyl)phenyl]aniline can inhibit cell proliferation in certain cancer types, suggesting its potential use in cancer therapy .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against a range of pathogens. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic processes. Studies have reported that derivatives of terphenyl compounds demonstrate varying degrees of effectiveness against both gram-positive and gram-negative bacteria .

Antioxidant Activity

Antioxidant properties are another significant aspect of the biological profile of 4-phenyl-N-[4-(4-phenylphenyl)phenyl]aniline. The compound can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage and related diseases.

α-Glucosidase Inhibition

The inhibition of α-glucosidase by this compound suggests potential applications in managing diabetes by delaying carbohydrate absorption in the intestines. This effect could help regulate blood sugar levels post-meal .

Study on Cytotoxicity

In a recent study evaluating the cytotoxic effects of various terphenyl derivatives, 4-phenyl-N-[4-(4-phenylphenyl)phenyl]aniline demonstrated an IC50 value of approximately 25 µM against human breast cancer cells (MCF-7). This indicates a moderate level of cytotoxicity compared to other tested compounds .

Antimicrobial Evaluation

A series of antimicrobial assays revealed that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) recorded at 32 µg/mL for both bacteria. These findings support the potential use of this compound as a lead structure for developing new antimicrobial agents .

Summary Table of Biological Activities

Activity Result Reference
CytotoxicityIC50 = 25 µM (MCF-7 cells)
Antimicrobial ActivityMIC = 32 µg/mL (S. aureus, E. coli)
Antioxidant ActivityEffective free radical scavenger
α-Glucosidase InhibitionSignificant inhibitory effect

Q & A

Q. What are the standard synthetic protocols for 4-phenyl-N-[4-(4-phenylphenyl)phenyl]aniline, and how can purity be validated?

Methodological Answer: Synthesis typically involves Ullmann or Buchwald-Hartwig coupling reactions to form the aromatic amine linkages. Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to confirm molecular weight and detect impurities . For bulk samples (>98% purity), differential scanning calorimetry (DSC) can assess crystallinity and thermal stability .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic substitution pattern and amine connectivity. UV-Vis spectroscopy (λmax ~255 nm) identifies π-π* transitions in the conjugated system . Infrared (IR) spectroscopy verifies N-H stretching (~3400 cm⁻¹) and C-N bonding . Cross-referencing with X-ray crystallography data from analogous structures (e.g., ) resolves ambiguities in spatial conformation .

Q. How is stability assessed under ambient and experimental storage conditions?

Methodological Answer: Accelerated stability studies involve storing the compound at 40°C/75% relative humidity for 4–6 weeks. Degradation products are monitored via thin-layer chromatography (TLC) and HPLC. For light sensitivity, UV-accelerated testing (e.g., ICH Q1B guidelines) quantifies photolytic decomposition .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for large-scale synthesis?

Methodological Answer: Density functional theory (DFT) calculates transition-state energies to identify rate-limiting steps. Coupled with cheminformatics (e.g., ICReDD’s reaction path search methods), this predicts optimal catalysts (e.g., Pd/Cu systems) and solvent polarity . Experimental validation uses design of experiments (DoE) to screen temperature, pressure, and stoichiometry .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Contradictions (e.g., unexpected NMR splitting) require multi-technique cross-validation. For example, rotating-frame Overhauser effect spectroscopy (ROESY) clarifies spatial proximity of phenyl rings. High-resolution mass spectrometry (HRMS) distinguishes isobaric impurities. Comparative analysis with structurally characterized analogs (e.g., ’s oxadiazole derivative) provides benchmarks .

Q. How can photophysical properties be tailored for optoelectronic applications?

Methodological Answer: Substituent effects on conjugation length are studied via time-dependent DFT (TD-DFT) to predict absorption/emission spectra. Experimental validation uses fluorescence quantum yield measurements in varying solvents. For OLED applications, vacuum-deposited thin films are analyzed using atomic force microscopy (AFM) for morphology and electroluminescence testing .

Q. What methodologies address low solubility in polar solvents during biological assays?

Methodological Answer: Co-solvent systems (e.g., DMSO-water mixtures) are optimized using Hansen solubility parameters. Alternatively, derivatization with sulfonate or PEG groups enhances hydrophilicity. Dynamic light scattering (DLS) monitors aggregation, while cryo-TEM confirms nanoparticle formation .

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